2-[2-iodo-6-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]-N-(4-methylphenyl)acetamide;hydrochloride
Overview
Description
2-[2-iodo-6-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]-N-(4-methylphenyl)acetamide;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an iodo group, a methoxy group, and a morpholine ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-iodo-6-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]-N-(4-methylphenyl)acetamide;hydrochloride typically involves multiple steps, including the introduction of the iodo and methoxy groups, as well as the formation of the morpholine ring. Common reagents used in these reactions include iodine, methanol, and morpholine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-iodo-6-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]-N-(4-methylphenyl)acetamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents in place of the iodo group.
Scientific Research Applications
2-[2-iodo-6-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]-N-(4-methylphenyl)acetamide;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-iodo-6-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]-N-(4-methylphenyl)acetamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-chloro-6-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]-N-(4-methylphenyl)acetamide
- 2-[2-bromo-6-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]-N-(4-methylphenyl)acetamide
Uniqueness
The presence of the iodo group in 2-[2-iodo-6-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]-N-(4-methylphenyl)acetamide;hydrochloride distinguishes it from similar compounds with chloro or bromo groups
Properties
IUPAC Name |
2-[2-iodo-6-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]-N-(4-methylphenyl)acetamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32IN3O4.ClH/c1-18-4-6-20(7-5-18)27-23(29)17-32-24-21(25)14-19(15-22(24)30-2)16-26-8-3-9-28-10-12-31-13-11-28;/h4-7,14-15,26H,3,8-13,16-17H2,1-2H3,(H,27,29);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSCOIRCMXBZLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2I)CNCCCN3CCOCC3)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33ClIN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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